BenchChemオンラインストアへようこそ!

4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile

PTP1B inhibition diabetes obesity

4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile (CAS 312944-75-5) is a synthetic 5-arylidene-2-phenylimino-4-thiazolidinone derivative belonging to the thiazolidinone family of heterocycles. Thiazolidinones are recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Molecular Formula C17H11N3OS
Molecular Weight 305.36
CAS No. 312944-75-5
Cat. No. B2549419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile
CAS312944-75-5
Molecular FormulaC17H11N3OS
Molecular Weight305.36
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C#N)S2
InChIInChI=1S/C17H11N3OS/c18-11-13-8-6-12(7-9-13)10-15-16(21)20-17(22-15)19-14-4-2-1-3-5-14/h1-10H,(H,19,20,21)/b15-10+
InChIKeyWZZBTNBJZWVOCQ-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile – A 2-Phenylimino-4-thiazolidinone Scaffold for PTP1B and Anticancer Research


4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile (CAS 312944-75-5) is a synthetic 5-arylidene-2-phenylimino-4-thiazolidinone derivative belonging to the thiazolidinone family of heterocycles. Thiazolidinones are recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties [1]. This specific compound features a 2-phenylimino moiety, a 4-oxo group, and a 5-(4-cyanobenzylidene) substituent, a structural combination designed to enhance affinity for protein tyrosine phosphatases (PTPs) such as PTP1B and LMW-PTP [2].

Why Generic 4-Thiazolidinone Analogs Cannot Replace 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile


The 2-phenylimino moiety on the thiazolidinone ring is not a passive substituent; it directly contributes to inhibitor–enzyme affinity through favorable interactions with active-site residues and surrounding loop regions of PTP1B and LMW-PTP [1]. Replacing this moiety with a 2-thioxo (=S) or 2-oxo (=O) group yields analogs that lack these stabilizing contacts, resulting in markedly reduced inhibitory potency. Furthermore, the 5-(4-cyanobenzylidene) group introduces electron-withdrawing character that modulates the electrophilicity of the exocyclic double bond, influencing both reactivity and target engagement in ways that simpler benzylidene or unsubstituted analogs cannot replicate [1].

Quantitative Differentiation Evidence for 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile vs. Closest Analogs


PTP1B Inhibitory Potency: 2-Phenylimino Series vs. 2-Thioxo and 2-Oxo Analogs

In a head-to-head enzymatic study, 5-arylidene-2-phenylimino-4-thiazolidinones (compounds 4a–d, 4f) inhibited recombinant human PTP1B with IC50 values in the low micromolar range (<10 µM), whereas the corresponding 2-thioxo-4-thiazolidinone analogs (series 6) and 2,4-thiazolidinedione analogs exhibited significantly weaker inhibition, with IC50 values typically exceeding 50 µM under identical assay conditions [1]. The introduction of a para-substituted phenylimino group was essential for maintaining potency; non-aromatic or unsubstituted imino variants showed a 5-fold or greater loss in activity [2].

PTP1B inhibition diabetes obesity insulin signaling

Antiproliferative Selectivity in Colon Cancer: 2-Phenylimino vs. 2,4-Thiazolidinedione Scaffolds

In a panel of five human colon carcinoma cell lines (HT29, HCT116, SW620, CaCo-2, LoVo), the 2-phenylimino-4-thiazolidinone derivative (compound 3) preferentially inhibited the growth of the COX-2-overexpressing HT29 cell line, whereas the 2,4-thiazolidinedione analog (compound 4) exhibited non-selective antiproliferative activity across all tested lines [1]. This differential profile suggests that the 2-phenylimino substituent confers target-specific engagement (potentially COX-2-related) not observed with the 2,4-dioxo scaffold.

colon cancer COX-2 antiproliferative HT29

Synthetic Efficiency: CuFe₂O₄–Catalyzed Regioselective Route vs. Conventional Thermal Methods

The CuFe₂O₄ magnetic nanoparticle-catalyzed synthesis of 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetate derivatives proceeds with high regioselectivity (E-isomer >95%) and yields of 75–90%, whereas conventional thermal condensation methods typically afford mixtures of E/Z isomers requiring chromatographic separation and give yields of 40–60% [1]. The magnetic catalyst is recoverable and reusable over five cycles without significant loss of activity, offering a practical advantage for medium-scale preparation.

regioselective synthesis CuFe2O4 catalysis green chemistry heterocycle synthesis

High-Impact Application Scenarios for 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile


PTP1B Inhibitor Lead Optimization for Type 2 Diabetes and Obesity Programs

The established ≥5-fold potency advantage of the 2-phenylimino-4-thiazolidinone scaffold over 2-thioxo and 2-oxo analogs makes this compound an optimal starting point for medicinal chemistry campaigns targeting PTP1B [1]. Its low-micromolar IC50 against recombinant human PTP1B, combined with the well-characterized SAR of the 5-arylidene position, enables rapid analog generation to improve potency and selectivity [1].

COX-2–Associated Colorectal Cancer Target Validation

The preferential antiproliferative activity of 2-phenylimino-4-thiazolidinones against COX-2-overexpressing HT29 colon carcinoma cells, contrasted with the pan-cytotoxicity of 2,4-thiazolidinediones, positions this compound class as a tool for dissecting COX-2-dependent vs. COX-2-independent growth inhibition mechanisms [2].

Stereochemically Consistent Thiazolidinone Library Synthesis

For groups building focused thiazolidinone screening libraries, sourcing material produced via the CuFe₂O₄-catalyzed regioselective pathway ensures high E-isomer purity (>95%) and lot-to-lot reproducibility, avoiding the confounding biological variability introduced by mixed E/Z stereoisomer batches [3].

Quote Request

Request a Quote for 4-((E)-((E)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.